molecular formula C17H14N2O5 B5746678 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid

4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid

Cat. No. B5746678
M. Wt: 326.30 g/mol
InChI Key: AKBHTPYSARLOIW-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid, also known as DCBC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DCBC is a hydrazide-hydrazone derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and angiogenesis. 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and metastasis.
Biochemical and Physiological Effects
4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid has also been found to exhibit anti-inflammatory activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid research. One direction is to further investigate its mechanism of action and identify potential targets for cancer treatment. Another direction is to optimize its synthesis method to improve its efficacy and safety. Additionally, 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid could be studied in combination with other cancer treatments to enhance its therapeutic effects.

Synthesis Methods

4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid has been synthesized through various methods, including the reaction of 4-(carboxymethyl)benzoic acid with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide, followed by the reaction with acetic anhydride and hydrazine hydrate. Another method involves the reaction of 4-(carboxymethyl)benzoic acid with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide, followed by the reaction with thionyl chloride and hydrazine hydrate.

Scientific Research Applications

4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid has been studied for its potential therapeutic applications, particularly in cancer treatment. 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.

properties

IUPAC Name

4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-16(15-10-23-13-3-1-2-4-14(13)24-15)19-18-9-11-5-7-12(8-6-11)17(21)22/h1-9,15H,10H2,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBHTPYSARLOIW-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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